molecular formula C28H34Cl4N2O4 B095651 Stilbostat CAS No. 15470-58-3

Stilbostat

Cat. No. B095651
CAS RN: 15470-58-3
M. Wt: 604.4 g/mol
InChI Key: BOIZOYRDXIYMCY-OCEACIFDSA-N
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Description

Stilbostat is a synthetic compound that has gained increasing attention in the scientific community due to its potential applications in research. This molecule belongs to the stilbene family, which is characterized by a central trans-stilbene core structure. Stilbostat has been shown to possess unique chemical and biological properties that make it a promising tool for various scientific investigations.

Mechanism Of Action

Stilbostat exerts its biological effects by binding to the active site of HDACs and preventing them from deacetylating histone proteins. This leads to an accumulation of acetylated histones, which can promote the relaxation of chromatin and enhance the accessibility of DNA to transcription factors. Stilbostat has also been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes.

Biochemical And Physiological Effects

Stilbostat has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been reported to reduce the production of pro-inflammatory cytokines and inhibit the activity of reactive oxygen species (ROS) in various cell types. Stilbostat has also been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Stilbostat has several advantages for lab experiments, including its high potency, specificity, and low toxicity. It can be easily synthesized and modified to obtain derivatives with different chemical and biological properties. However, stilbostat has some limitations, including its poor solubility in water and its susceptibility to degradation under certain conditions. These factors need to be taken into consideration when designing experiments using stilbostat.

Future Directions

Stilbostat has great potential for future research in various fields. Some possible future directions include:
- Investigating the role of stilbostat in epigenetic regulation and gene expression.
- Developing stilbostat derivatives with improved solubility and stability.
- Exploring the therapeutic potential of stilbostat in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
- Studying the mechanism of action of stilbostat in more detail to better understand its biological effects.
Conclusion
Stilbostat is a promising tool for scientific research due to its unique chemical and biological properties. It has been shown to inhibit HDAC activity, induce changes in chromatin structure, and regulate gene expression. Stilbostat has several advantages for lab experiments, including its high potency, specificity, and low toxicity. However, its poor solubility and susceptibility to degradation need to be taken into consideration. Future research on stilbostat could lead to new insights into epigenetic regulation and the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of stilbostat involves the reaction between a substituted benzaldehyde and a substituted acetophenone in the presence of a base catalyst. The resulting product is a trans-stilbene derivative that can be further modified to obtain stilbostat. The synthesis method is relatively simple and can be performed on a large scale, making stilbostat easily accessible for research purposes.

Scientific Research Applications

Stilbostat has been used in a wide range of scientific research fields, including biochemistry, pharmacology, and molecular biology. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By blocking HDACs, stilbostat can induce changes in the chromatin structure and alter the expression of genes involved in various cellular processes.

properties

CAS RN

15470-58-3

Product Name

Stilbostat

Molecular Formula

C28H34Cl4N2O4

Molecular Weight

604.4 g/mol

IUPAC Name

[4-[(E)-4-[4-[bis(2-chloroethyl)carbamoyloxy]phenyl]hex-3-en-3-yl]phenyl] N,N-bis(2-chloroethyl)carbamate

InChI

InChI=1S/C28H34Cl4N2O4/c1-3-25(21-5-9-23(10-6-21)37-27(35)33(17-13-29)18-14-30)26(4-2)22-7-11-24(12-8-22)38-28(36)34(19-15-31)20-16-32/h5-12H,3-4,13-20H2,1-2H3/b26-25+

InChI Key

BOIZOYRDXIYMCY-OCEACIFDSA-N

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)/C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl

SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl

Other CAS RN

991-23-1

synonyms

stilbostat

Origin of Product

United States

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